molecular formula C18H22N2O B5443380 4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide

4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B5443380
M. Wt: 282.4 g/mol
InChI Key: OWMRQAZBHSLNLE-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzene ring and a pyridinyl ethyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products Formed

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of both the tert-butyl group and the pyridinyl ethyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-tert-butyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-13(14-9-11-19-12-10-14)20-17(21)15-5-7-16(8-6-15)18(2,3)4/h5-13H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMRQAZBHSLNLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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